3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline

Catalog No.
S15979183
CAS No.
M.F
C13H19FN2
M. Wt
222.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)anilin...

Product Name

3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline

IUPAC Name

3-fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

InChI

InChI=1S/C13H19FN2/c1-9-7-11(15)8-12(14)13(9)10-3-5-16(2)6-4-10/h7-8,10H,3-6,15H2,1-2H3

InChI Key

AYXJYNNUTMDMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CCN(CC2)C)F)N

3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C12_{12}H17_{17}FN2_2 and a molecular weight of approximately 208.28 g/mol. It features a fluorine atom at the 3-position, a methyl group at the 5-position, and a 1-methylpiperidin-4-yl substituent at the 4-position of the aniline structure. This compound is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity.

The chemical reactivity of 3-fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline can be attributed to the presence of the amino group, which can participate in various nucleophilic substitution reactions. It can also undergo electrophilic aromatic substitution due to the electron-donating effects of the piperidine ring, which enhances its reactivity towards electrophiles. Additionally, the fluorine atom may influence both the electronic properties and steric hindrance in reactions, potentially leading to selective pathways in synthetic applications.

Research indicates that compounds similar to 3-fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline exhibit significant biological activities, including antibacterial and antitumor properties. The piperidine moiety is often associated with enhanced pharmacological profiles, making this compound a candidate for further investigation in medicinal chemistry. Specific studies are needed to elucidate its exact biological mechanisms and potential therapeutic applications.

Synthesis of 3-fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline can be achieved through several methods:

  • Nucleophilic Substitution: Starting from a suitable precursor such as 3-fluoroaniline, a nucleophilic substitution reaction can introduce the piperidine group.
  • Reduction Reactions: The compound can also be synthesized via reduction of nitro derivatives followed by subsequent alkylation with 1-methylpiperidine.
  • Direct Amination: The introduction of the amino group can be performed through direct amination techniques involving suitable reagents under controlled conditions.

These methods emphasize the versatility and adaptability of synthetic routes available for producing this compound.

3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline serves as an important building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its unique structural features allow it to be utilized in synthesizing various biologically active compounds, including potential drug candidates targeting specific diseases.

Several compounds share structural similarities with 3-fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline. These include:

Compound NameMolecular FormulaUnique Features
3-FluoroanilineC6_6H6_6FNSimple structure with no piperidine
5-Methyl-2-(1-methylpiperidin-4-yl)anilineC12_{12}H18_{18}N2_2Different positioning of methyl group
3-Fluoro-N-(1-methylpiperidin-4-yl)-benzene sulfonamideC12_{12}H16_{16}FN2_2O2_2SContains a sulfonamide functional group

Uniqueness: The presence of both fluorine and piperidine groups in 3-fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline distinguishes it from simpler aniline derivatives. This combination enhances its potential biological activity and applications in medicinal chemistry compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.15322678 g/mol

Monoisotopic Mass

222.15322678 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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